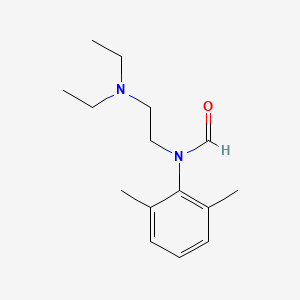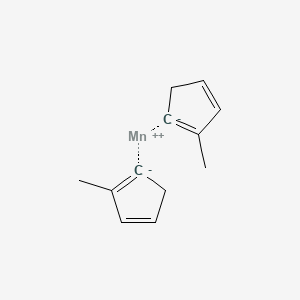
Manganese(2+);2-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+);2-methylcyclopenta-1,3-diene is a coordination compound that features manganese in the +2 oxidation state coordinated to a 2-methylcyclopenta-1,3-diene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);2-methylcyclopenta-1,3-diene typically involves the reaction of manganese salts with 2-methylcyclopenta-1,3-diene under controlled conditions. One common method includes the use of manganese(II) chloride and 2-methylcyclopenta-1,3-diene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species.
Wissenschaftliche Forschungsanwendungen
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the activity of manganese-containing enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Wirkmechanismus
The mechanism by which Manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The 2-methylcyclopenta-1,3-diene ligand can stabilize the manganese center and facilitate its participation in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes or the interaction with biological macromolecules in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(2+);cyclopenta-1,3-diene: Similar structure but without the methyl group, leading to different reactivity and stability.
Iron(2+);2-methylcyclopenta-1,3-diene: Similar coordination environment but with iron instead of manganese, resulting in different electronic properties and applications.
Cobalt(2+);2-methylcyclopenta-1,3-diene: Another transition metal complex with similar ligands, used in different catalytic and material applications.
Uniqueness
Manganese(2+);2-methylcyclopenta-1,3-diene is unique due to the specific electronic and steric effects imparted by the 2-methylcyclopenta-1,3-diene ligand
Eigenschaften
Molekularformel |
C12H14Mn |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



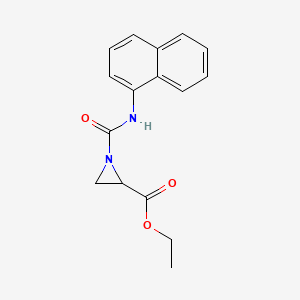
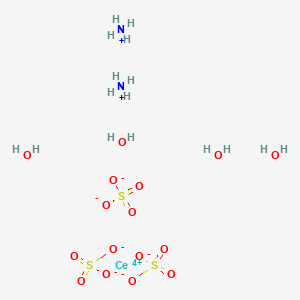
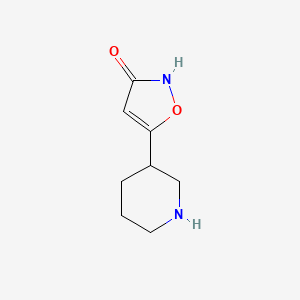
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
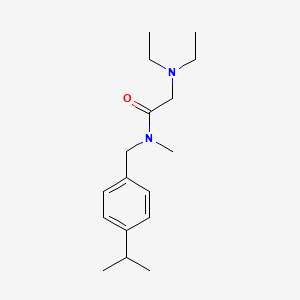
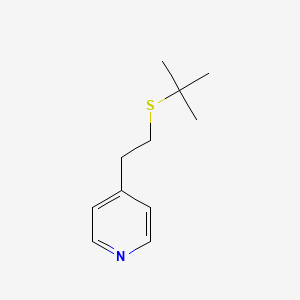
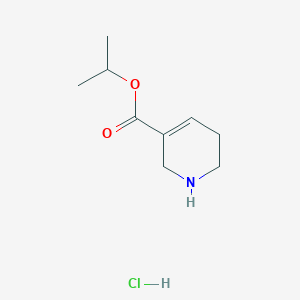
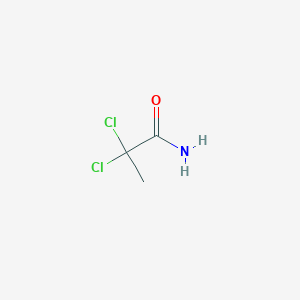
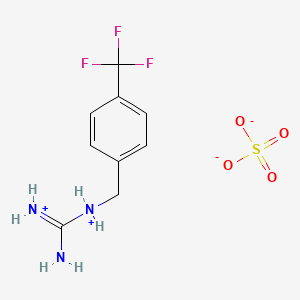
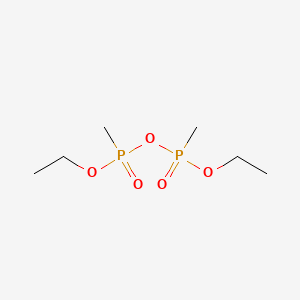
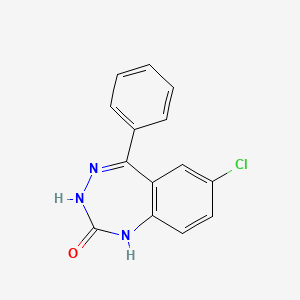
![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
